molecular formula C17H19NO2 B402237 N-(4-isopropylphenyl)-3-methoxybenzamide CAS No. 5335-71-7

N-(4-isopropylphenyl)-3-methoxybenzamide

Cat. No.: B402237
CAS No.: 5335-71-7
M. Wt: 269.34g/mol
InChI Key: SKQBHFSNMYOYOR-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxy-substituted benzoyl group linked to a 4-isopropylphenylamine moiety. The compound’s methoxy and isopropyl groups likely influence its physicochemical properties (e.g., lipophilicity, solubility) and binding interactions with biological targets, as seen in related molecules .

Properties

CAS No.

5335-71-7

Molecular Formula

C17H19NO2

Molecular Weight

269.34g/mol

IUPAC Name

3-methoxy-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C17H19NO2/c1-12(2)13-7-9-15(10-8-13)18-17(19)14-5-4-6-16(11-14)20-3/h4-12H,1-3H3,(H,18,19)

InChI Key

SKQBHFSNMYOYOR-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility: The benzamide core allows diverse substitutions (e.g., piperazine, quinoline, or phenoxy groups) via coupling reagents like HBTU or DCC .
  • Functional Group Impact : Methoxy groups enhance lipophilicity (logP ~2.5–3.0) and influence receptor binding, as seen in dopamine D4 ligands . Chlorophenyl or isopropyl groups improve metabolic stability and target selectivity .

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

  • Dopamine D4 Receptor Ligands: Compound 7 (logP = 2.37–2.55) exhibits nanomolar affinity for D4 receptors with >100-fold selectivity over D2, serotonin, and sigma receptors . Structural analogs with 3-methoxybenzamide show improved brain penetration due to optimal logP values .
  • Antiviral Activity :
    • CoPo-22 demonstrates dual corrector-potentiator activity for ΔF508-CFTR, unlike simpler benzamides like VRT-325 (corrector-only) or VX-770 (potentiator-only) .

Physicochemical Properties

Property N-(4-isopropylphenyl)-3-methoxybenzamide (Inferred) N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Compound 7
logP ~2.8–3.2 (predicted) 2.9 (measured) 2.37–2.55 (measured)
Solubility Low (due to isopropyl group) Moderate in DMSO High in polar solvents
Fluorescence Not reported pH-dependent fluorescence with Pb²⁺ Not applicable

Key Findings :

  • The isopropyl group in this compound likely reduces solubility compared to chlorophenyl or methoxypropyl analogs .

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